molecular formula C19H22N2O5S B14135129 2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1209853-67-7

2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B14135129
CAS No.: 1209853-67-7
M. Wt: 390.5 g/mol
InChI Key: OEDISKBKTZIGSI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidinone ring, and various methoxy and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action for 2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidinone ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and have similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antibacterial and anti-inflammatory properties.

Uniqueness

What sets 2-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1209853-67-7

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O5S/c1-3-26-17-7-4-5-8-18(17)27(23,24)20-14-10-11-16(25-2)15(13-14)21-12-6-9-19(21)22/h4-5,7-8,10-11,13,20H,3,6,9,12H2,1-2H3

InChI Key

OEDISKBKTZIGSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O

Origin of Product

United States

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